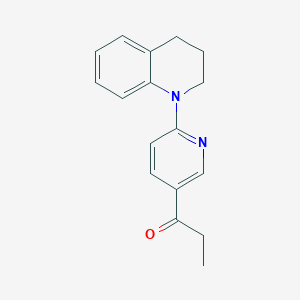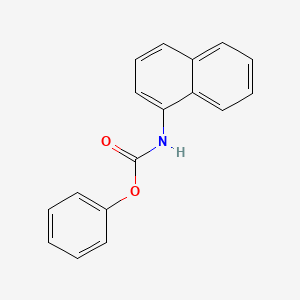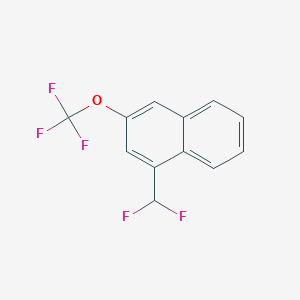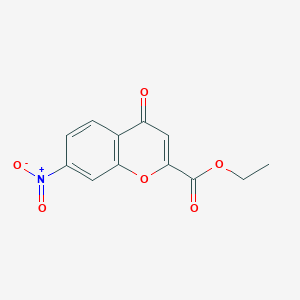
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a quinoline and pyridine moiety connected via a propanone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one typically involves the following steps:
Formation of 3,4-Dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a suitable linker, such as propanone, under specific reaction conditions (e.g., using a base like potassium carbonate in an aprotic solvent).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and pyridine N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., in the presence of a catalyst or under reflux).
Major Products:
Oxidation Products: Quinoline N-oxide, pyridine N-oxide.
Reduction Products: Tetrahydroquinoline, dihydropyridine.
Substitution Products: Halogenated, alkylated, or other substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can be compared with other compounds featuring quinoline or pyridine moieties:
Quinoline Derivatives: These compounds are known for their antimalarial and anticancer properties. Examples include chloroquine and quinine.
Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals. Examples include nicotinamide and pyridoxine.
Uniqueness: The combination of quinoline and pyridine moieties in this compound provides a unique structural framework that can be exploited for various applications, distinguishing it from other similar compounds.
Vergleich Mit ähnlichen Verbindungen
- Chloroquine
- Quinine
- Nicotinamide
- Pyridoxine
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-9-10-17(18-12-14)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
InChI-Schlüssel |
JSRNPMBUCXFEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)







![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
